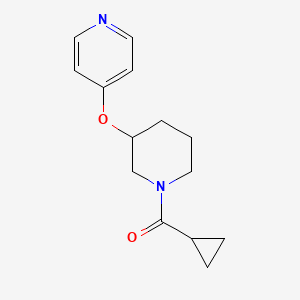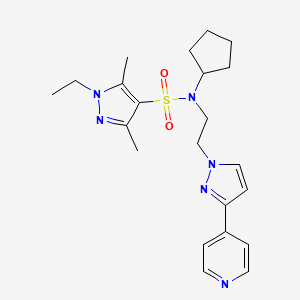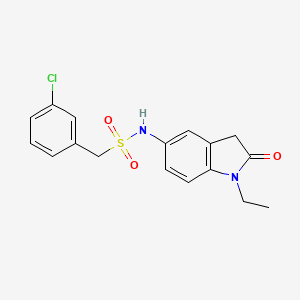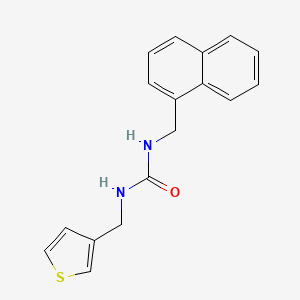![molecular formula C23H21N5O3S2 B3012571 Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate CAS No. 302936-33-0](/img/structure/B3012571.png)
Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate, is a complex organic molecule that appears to be related to various synthesized thiophene derivatives. These derivatives are often studied for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related thiophene derivatives typically involves multi-step reactions, starting from simple precursors to more complex structures. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate was used as a starting material to produce various bisthiazole and bisthiolane derivatives through reactions with carbon disulfide and halo compounds . Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate was reacted with arylidinemalononitrile derivatives to obtain ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . These examples demonstrate the versatility of thiophene derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structures of thiophene derivatives are often characterized by spectroscopic methods such as FT-IR, NMR, and sometimes by X-ray crystallography. For example, the crystal structure of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate was determined and found to be stabilized by various intermolecular interactions, including C-H...O and C-H...π interactions . These structural analyses are crucial for understanding the properties and potential applications of the compounds.
Chemical Reactions Analysis
Thiophene derivatives can undergo a range of chemical reactions, which are often explored to extend their utility in organic synthesis. For instance, the intramolecular 6-endo-dig-cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate led to the formation of a tetrahydrofuro[2,3-c]pyridine derivative . Additionally, the reaction of ethyl 3-amino-5-phenylpyrazole-4-carboxylate with various reagents afforded pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions highlight the reactivity and potential for diversification of thiophene-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the presence of substituents such as nitro groups, halogens, or alkyl chains can significantly affect the compound's reactivity, boiling point, solubility, and other physical properties. The compound ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates was synthesized through a condensation reaction, showcasing the impact of substituents on the synthesis process . The characterization of these compounds typically involves a combination of elemental analysis, spectroscopic techniques, and computational methods to predict properties such as NLO behavior and MEP .
Aplicaciones Científicas De Investigación
Gewald Reaction and Derivative Formation
The Gewald reaction plays a pivotal role in synthesizing various thiophene derivatives, including compounds structurally related to Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate. The Gewald reaction involves ethyl cyanoacetate, methylene carbonyl compounds, amines, and elemental sulfur, leading to efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013).
Biological Activities
Derivatives of thiophene, such as the ones formed from reactions similar to Gewald, have been noted for their biological activities. For example, certain thiophene derivatives show antimicrobial activities, including antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010). Moreover, some studies have explored the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes, contributing to the development of new compounds with potential applications in various fields (Karcı & Karcı, 2012).
Cytotoxic Activity
Certain 4-thiopyrimidine derivatives, derived from similar compounds, have been synthesized and examined for their cytotoxic activity against various cell lines, highlighting their potential in cancer research (Stolarczyk et al., 2018).
Anti-proliferative Activity
The study of thiophene derivatives like 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) and its analogs has revealed significant anti-proliferative activity and tumor cell selectivity, providing insights into the development of tumor-selective compounds (Thomas et al., 2017).
Propiedades
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-3-31-22(30)20-18(16-11-9-15(2)10-12-16)13-32-21(20)24-19(29)14-33-23-25-26-27-28(23)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSMAUGNINVVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B3012489.png)




![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)
![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3012499.png)
![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)



![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3012511.png)